Edotreotide, also known as DOTA0-Phe1-Tyr3-octreotide, is a cyclic octapeptide that serves as a radiolabeled agent for imaging neuroendocrine tumors. It is primarily utilized in positron emission tomography (PET) imaging due to its high affinity for somatostatin receptors, which are overexpressed in various neuroendocrine tumors. Edotreotide is labeled with Gallium-68, a positron-emitting isotope, enhancing its utility in clinical diagnostics.
Edotreotide is synthesized from the natural peptide somatostatin, which inhibits the release of several hormones and has a role in regulating the endocrine system. The compound is produced through solid-phase peptide synthesis techniques, allowing for the incorporation of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) that binds to Gallium-68.
Edotreotide falls under the category of radiopharmaceuticals and peptide-based imaging agents. It is classified as a somatostatin analog due to its structural similarity to somatostatin and its mechanism of action involving somatostatin receptors.
The synthesis of Edotreotide involves several key steps:
The synthesis typically employs automated synthesizers that allow for precise control over reaction conditions. The use of protecting groups during synthesis ensures that specific functional groups remain unreacted until the appropriate stage. The final product undergoes rigorous quality control to confirm its purity and stability before clinical use.
Edotreotide has a complex cyclic structure characterized by an eight-amino-acid sequence with a disulfide bond linking two cysteine residues. Its chemical structure can be represented as follows:
Edotreotide primarily participates in radiolabeling reactions where Gallium-68 is introduced to form Gallium-68 Edotreotide. This reaction involves:
The labeling efficiency can be influenced by various factors including pH, temperature, and reaction time. Optimal conditions are crucial for achieving high radiochemical yields.
The mechanism of action of Edotreotide involves its selective binding to somatostatin receptors (specifically subtype 2) on neuroendocrine tumor cells. This binding facilitates:
Clinical studies have shown that Edotreotide can effectively localize tumors with an accuracy rate significantly higher than conventional imaging methods.
Edotreotide is primarily used in nuclear medicine for:
Edotreotide (DOTATOC) is a synthetic peptide derivative of octreotide, engineered for high-affinity binding to somatostatin receptors (SSTRs), predominantly subtypes 2 (sst₂) and 5 (sst₅). Neuroendocrine tumors (NETs) overexpress SSTRs in 80–90% of cases, making them prime targets for radiopharmaceuticals. The core design strategy involves retaining the bioactive sequence of octreotide (Phe¹⁻Tyr³⁻Thr⁸) while modifying the C-terminus to incorporate the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This chelator enables stable complexation with diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides. Edotreotide’s affinity profile (IC₅₀ = 2.5 ± 0.5 nM for sst₂) optimizes tumor targeting while minimizing off-target binding, a principle validated in clinical trials like COMPETE, where it demonstrated significant progression-free survival benefits in gastroenteropancreatic NETs (GEP-NETs) [1] [5] [8].
The critical structural modification in edotreotide is the covalent conjugation of DOTA to the ε-amino group of a lysine residue at the C-terminal end. This modification preserves the peptide’s receptor-binding domain while introducing a versatile chelation site. Radiolabeling with lutetium-177 (¹⁷⁷Lu) leverages non-carrier-added (n.c.a.) technology, which yields higher isotopic purity (>99.9%) compared to carrier-added (c.a.) alternatives. The n.c.a. ¹⁷⁷Lu is produced via neutron irradiation of enriched ¹⁷⁶Yb, followed by chromatographic separation, resulting in specific activities exceeding 3,000 GBq/mg [7].
Table 1: Key Radiolabeling Characteristics of Edotreotide
Property | Edotreotide | Conventional c.a. ¹⁷⁷Lu |
---|---|---|
Specific Activity | >3,000 GBq/mg | 100–500 GBq/mg |
Radionuclidic Purity | >99.9% | 90–95% |
Long-Lived Impurities | None (Lu-177m absent) | Lu-177m (0.2–0.7%) |
Chelation Efficiency | >98% (pH 3.5–4.0, 95°C) | 85–90% |
Labeling protocols utilize sodium acetate-buffered solutions (pH 3.5–4.0) heated to 95°C for 30 minutes, achieving radiochemical yields >98% without organic solvents. The absence of carrier isotopes reduces competition for DOTA binding sites, enhancing molar activity and tumor uptake [2] [7]. Post-labeling, purification via solid-phase extraction ensures radiochemical purity >95%, critical for clinical safety and efficacy.
Edotreotide’s distinct attributes emerge when compared to analogues like DOTATATE (sst₂-selective) and DOTANOC (sst₂/₃/₅-binding):
Table 2: Pharmacokinetic and Receptor Affinity Comparison
Analogue | Receptor Affinity (IC₅₀, nM) | Tumor-to-Kidney Ratio | Renal Clearance |
---|---|---|---|
Edotreotide | sst₂: 2.5; sst₅: 7.2 | 3.8 ± 0.6 | 70% within 4h |
DOTATATE | sst₂: 0.2; sst₅: >1,000 | 2.1 ± 0.4 | 40% within 4h |
DOTANOC | sst₂: 1.9; sst₃/₅: 7.0 | 2.9 ± 0.5 | 55% within 4h |
Pharmacokinetics:Edotreotide clears rapidly from blood and healthy organs due to its hydrophilic properties, achieving tumor-to-kidney ratios of 3.8 ± 0.6—significantly higher than DOTATATE (2.1 ± 0.4) or DOTANOC (2.9 ± 0.5) [6] [7]. This reduces renal radiation exposure, a key toxicity concern. Approximately 70% of injected activity is excreted renally within 4 hours post-administration.
Therapeutic Efficacy:In the phase III COMPETE trial, ¹⁷⁷Lu-edotreotide extended median progression-free survival (PFS) to 23.9 months versus 14.1 months for everolimus in GEP-NET patients, attributed to its optimized biodistribution and receptor targeting [1] [5]. While direct comparisons with ¹⁷⁷Lu-DOTATATE are scarce, edotreotide’s broader receptor profile may benefit tumors with variable SSTR expression.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7